molecular formula C36H41KN4O9S2 B12395823 Sulfo-Cy3 maleimide (potassium)

Sulfo-Cy3 maleimide (potassium)

Cat. No.: B12395823
M. Wt: 777.0 g/mol
InChI Key: UWKRYHIPIWAWJR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical and Physical Properties

Sulfo-Cy3 maleimide (B117702) is a red to dark-colored solid powder. lumiprobe.comantibodies.com The addition of sulfonate groups to the cyanine (B1664457) core enhances its hydrophilicity, making it readily soluble in water and other polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). scientist.comantibodies.com This solubility is a key feature, as it allows for labeling reactions to be performed in aqueous buffers, which is crucial for maintaining the native conformation and function of many proteins. lumiprobe.com

PropertyValue
Chemical Formula C₃₆H₄₁KN₄O₉S₂
Molecular Weight 776.96 g/mol
Appearance Red powder
Solubility Water, DMF, DMSO

Data sourced from multiple chemical suppliers. antibodies.commedkoo.com

Synthesis

The synthesis of Sulfo-Cy3 maleimide involves a multi-step process that is not typically performed in a standard laboratory setting due to its complexity. Generally, the synthesis of cyanine dyes involves the condensation of two heterocyclic precursors containing reactive methyl groups with a polymethine bridge-forming reagent. For Sulfo-Cy3, the precursors are sulfonated indolenine derivatives. One of the indolenine precursors is functionalized with a linker arm that terminates in a maleimide group. This functionalization is often achieved by reacting the indolenine nitrogen with a bifunctional linker that has a protected maleimide at one end. The final step involves the deprotection of the maleimide group to yield the reactive dye. The potassium salt is typically formed during the purification process.

Spectral Properties

The fluorescence of Sulfo-Cy3 maleimide is characterized by a strong absorption and emission in the visible range of the electromagnetic spectrum. Its spectral properties make it compatible with common fluorescence microscopy and flow cytometry instrumentation.

Spectral PropertyValue
Excitation Maximum (λex) ~548 - 555 nm
Emission Maximum (λem) ~563 - 570 nm
Molar Extinction Coefficient (ε) ~150,000 - 162,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.1 - 0.31

Data sourced from multiple chemical suppliers. antibodies.comlumiprobe.combroadpharm.com

Properties

Molecular Formula

C36H41KN4O9S2

Molecular Weight

777.0 g/mol

IUPAC Name

potassium;(2E)-1-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C36H42N4O9S2.K/c1-35(2)26-22-24(50(44,45)46)13-15-28(26)38(5)30(35)10-9-11-31-36(3,4)27-23-25(51(47,48)49)14-16-29(27)39(31)20-8-6-7-12-32(41)37-19-21-40-33(42)17-18-34(40)43;/h9-11,13-18,22-23H,6-8,12,19-21H2,1-5H3,(H2-,37,41,44,45,46,47,48,49);/q;+1/p-1

InChI Key

UWKRYHIPIWAWJR-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

Mechanism of Action

Thiol-Maleimide Reaction

The reaction is a Michael addition, where the nucleophilic thiol group attacks one of the double-bonded carbons of the maleimide ring. tocris.com This reaction proceeds readily under mild conditions, typically at a pH range of 6.5 to 7.5, and results in the formation of a stable, covalent thioether bond. thermofisher.com At this pH range, the thiol group is sufficiently nucleophilic to react with the maleimide, while side reactions with other nucleophilic groups like amines are minimized. thermofisher.com It is important to note that disulfide bonds within a protein must be reduced to free thiols prior to labeling to make them available for reaction with the maleimide. lumiprobe.com

Application of Sulfo Cy3 Maleimide Potassium in Advanced Fluorescence Spectroscopy and Imaging Techniques

Labeling of Proteins and Peptides

The most common application of Sulfo-Cy3 maleimide (B117702) is the fluorescent labeling of proteins and peptides at cysteine residues. This allows for the direct visualization of the protein of interest within cells or in vitro. The high water solubility of the sulfo-cyanine dye makes it particularly suitable for labeling labile proteins that might be sensitive to organic co-solvents. lumiprobe.com

Fluorescence Microscopy

Once a protein is labeled with Sulfo-Cy3 maleimide, it can be visualized using various fluorescence microscopy techniques, such as confocal microscopy and total internal reflection fluorescence (TIRF) microscopy. This enables researchers to study the subcellular localization, trafficking, and dynamics of the labeled protein in living or fixed cells.

Detailed research findings

Sulfo-Cy3 maleimide has been instrumental in a variety of research studies, providing insights into protein function and dynamics.

In the field of proteomics, maleimide-activated cyanine (B1664457) dyes like Cy3 are used for the multiplex analysis of protein samples. nih.gov By labeling the thiol groups of cysteine-containing proteins, researchers can achieve sensitive detection and quantification in techniques like 2D gel electrophoresis, with detection limits as low as a few nanograms per protein band. nih.gov

One study utilized a two-step labeling strategy involving a 1,4-dinitroimidazole reagent to first modify a cysteine residue on bovine serum albumin (BSA). Subsequently, a sulfo-Cy3-azide was attached to the modified BSA via a click chemistry reaction, demonstrating a method for site-specific protein functionalization. nih.gov

Furthermore, the enhancement of Cy3 fluorescence upon protein binding, a phenomenon known as protein-induced fluorescence enhancement (PIFE), is a valuable tool for studying protein-nucleic acid interactions. nih.gov Studies have shown that the magnitude of this enhancement depends on the specific protein and its orientation relative to the Cy3 label on the DNA, providing a means to probe the architecture of protein-DNA complexes. nih.gov

The use of Cy3 and its derivatives is also central to Förster Resonance Energy Transfer (FRET) studies. FRET is a powerful technique for measuring distances on the nanometer scale and is widely used to study conformational changes in proteins and their interactions. researchgate.netnih.gov By labeling a protein with a donor fluorophore (like Cy3) and an acceptor fluorophore, changes in the distance between the two labels can be monitored by measuring the efficiency of energy transfer. This has been applied to a wide range of biological systems, from intrinsically disordered proteins to large folded proteins. uzh.ch

Sulfo Cy3 Maleimide Potassium in Functional Biochemical and Biophysical Assays

Fluorescence Microscopy

Due to its bright and photostable fluorescence, Sulfo-Cy3 maleimide (B117702) is widely used for labeling proteins and other molecules for visualization by fluorescence microscopy. pubcompare.aiaxispharm.com This allows for the clear imaging of cellular structures and dynamic processes within live cells. pubcompare.ai The ability to specifically label proteins of interest enables researchers to study their localization, trafficking, and interactions within the cellular environment.

Flow Cytometry

In flow cytometry, Sulfo-Cy3 maleimide provides a distinct and bright signal for the precise sorting and analysis of cells. axispharm.com By labeling cell surface or intracellular proteins with this dye, researchers can identify and quantify specific cell populations based on their fluorescence intensity. pubcompare.ai For instance, the fluorescent dye eosin-5-maleimide (EMA), which is structurally similar to Sulfo-Cy3 maleimide in its reactive group, is used in a flow cytometric test to diagnose hereditary spherocytosis by measuring its binding to red blood cell membrane proteins. nih.gov

Immunoassays

Sulfo-Cy3 maleimide is also employed in various immunoassay formats. pubcompare.ai Antibodies labeled with this dye can be used as detection reagents in techniques such as western blotting and enzyme-linked immunosorbent assays (ELISA). The high fluorescence intensity of the dye allows for sensitive detection of the target antigen.

Protein Labeling and Interaction Studies

A primary application of Sulfo-Cy3 maleimide is the general labeling of proteins and peptides for a wide range of biochemical and molecular biology experiments. pubcompare.ai The specific attachment to cysteine residues allows for site-specific labeling, which can be crucial for studying protein structure and function. Labeled proteins can be used in protein-protein interaction studies, such as fluorescence resonance energy transfer (FRET) experiments, to investigate molecular proximity and binding events. pubcompare.ai

Research Findings and Case Studies

Comparative Performance Assessment with Other Fluorescent Dyes in Specific Research Applications

The selection of a fluorescent dye for any given research application is a critical decision that directly impacts the quality and reliability of the obtained data. Sulfo-Cy3 maleimide, a water-soluble derivative of the cyanine (B1664457) dye Cy3, offers a compelling set of properties that make it a versatile tool in the biologist's arsenal. However, its performance is best understood when compared to other commonly used fluorophores in the context of specific experimental needs.

Sulfo-Cy3 is a member of the cyanine dye family, which is known for its high molar extinction coefficients, respectable quantum yields, and enhanced photostability compared to older dye families like fluorescein (B123965) and rhodamine. The "Sulfo" prefix indicates the presence of sulfonate groups, which impart water solubility to the molecule. This is a significant advantage over its non-sulfonated counterpart, Cy3 maleimide, especially when labeling sensitive proteins like antibodies that may be denatured by the organic co-solvents required to dissolve hydrophobic dyes. lumiprobe.comlumiprobe.com The maleimide functional group allows for the specific covalent attachment of the dye to free sulfhydryl groups (thiols) found in cysteine residues of proteins. lumiprobe.com

In applications such as fluorescence microscopy and flow cytometry, the bright orange-red fluorescence of Sulfo-Cy3 provides a strong signal for clear imaging and precise cell analysis. axispharm.com For bioconjugation purposes, its efficient labeling of proteins, antibodies, and nucleic acids makes it suitable for a wide array of assays, including the study of biomolecular interactions. axispharm.com

When compared to other dye series, such as the Alexa Fluor dyes, the choice becomes more nuanced. For instance, Alexa Fluor 555 is often presented as a substitute for Cy3. axispharm.com While both dye pairs (Cy3/Cy5 and Alexa Fluor 555/647) are widely used in microarray analysis, studies have shown that the conventional CyDyes can result in higher signal intensities. researchgate.net However, this can be offset by the fact that CyDyes, particularly Cy5, may exhibit lower photostability over time and with repeated scans. researchgate.net This highlights a common trade-off in dye selection: the balance between initial brightness and photostability.

The development of novel dye chemistries continues to push the boundaries of fluorescent labeling. For example, recent research has explored lipid-directed covalent labeling using probes that combine a cyanine dye (like Cy3) with a membrane anchor and a reactive group. This approach has been shown to provide more stable and long-lasting plasma membrane staining compared to conventional non-covalent probes and even traditional polar reactive dyes like disulfo-Cy3-NHS. biorxiv.org

Ultimately, the "best" dye is application-dependent. The high water solubility and thiol-reactivity of Sulfo-Cy3 maleimide make it an excellent choice for labeling proteins in aqueous environments. lumiprobe.combroadpharm.com Its bright fluorescence and good photostability are advantageous for a range of imaging and detection techniques. However, for experiments requiring extreme photostability or for multiplexing with a large number of other colors, a careful comparison with other dye families is warranted.

Relative Photostability and Brightness Under Various Illumination Conditions in Research

The utility of a fluorescent dye is fundamentally determined by two key photophysical parameters: its brightness and its photostability. Brightness is a product of the dye's molar extinction coefficient (its efficiency in absorbing light) and its fluorescence quantum yield (its efficiency in converting absorbed light into emitted light). Photostability refers to the dye's resistance to photochemical degradation, or photobleaching, upon exposure to excitation light.

Sulfo-Cy3 maleimide exhibits a high molar extinction coefficient, typically around 162,000 M⁻¹cm⁻¹, and a fluorescence quantum yield of approximately 0.1. interchim.fr These properties contribute to its bright fluorescence emission, which is a significant advantage in imaging applications where a strong signal is required to overcome background noise. axispharm.com The cyanine dye family, to which Sulfo-Cy3 belongs, is generally recognized for having greater photostability than earlier generations of dyes like fluorescein. interchim.fr

However, the photostability of any fluorophore is not absolute and can be influenced by its local environment. Research has shown that the photostability of Cy3 can be significantly enhanced through supramolecular encapsulation. arxiv.org For instance, complexation of a Cy3 dye with cyclodextrins has been demonstrated to increase its photostability, while encapsulation within cucurbit axispharm.comuril can have the opposite effect. arxiv.org This suggests that the immediate chemical environment of the dye molecule can play a crucial role in its resilience to photobleaching.

When compared to other popular dye families, the performance of Sulfo-Cy3 can vary. In microarray experiments, for example, Cy3 has been found to be more photostable than its longer-wavelength counterpart, Cy5. researchgate.net However, the Alexa Fluor series of dyes are often marketed as having superior photostability to the Cy dyes. researchgate.net This is a critical consideration for experiments involving long-term imaging or repeated measurements, where photobleaching can lead to a loss of signal and potentially inaccurate quantification.

The following table provides a comparison of the spectral properties of Sulfo-Cy3 with a related dye, Sulfo-Cy3.5.

PropertySulfo-Cy3 maleimideSulfo-Cy3.5 maleimide
Excitation Maximum (λex) ~548 nm broadpharm.comantibodies.com~591 nm medchemexpress.com
Emission Maximum (λem) ~563 nm broadpharm.comantibodies.com~604 nm medchemexpress.com
Molar Extinction Coefficient 162,000 M⁻¹cm⁻¹ broadpharm.comantibodies.comNot specified
Fluorescence Quantum Yield 0.1 broadpharm.comantibodies.comNot specified

It is important to note that the choice of illumination source and intensity can also impact the perceived brightness and the rate of photobleaching. High-intensity laser sources used in confocal microscopy, for example, can accelerate photobleaching. Therefore, optimizing imaging conditions, such as using the lowest possible laser power and minimizing exposure times, is crucial for preserving the fluorescent signal, regardless of the dye used.

Minimization of Spectral Overlap for Advanced Multiplexed Labeling Strategies

Multiplexed fluorescence imaging, the simultaneous detection of multiple targets in a single sample, is a powerful technique in cell biology and diagnostics. A key challenge in designing multiplexed experiments is minimizing the spectral overlap between the chosen fluorophores. Spectral overlap occurs when the emission spectrum of one dye overlaps with the excitation or emission spectrum of another, leading to signal bleed-through or crosstalk between detection channels. This can complicate data analysis and lead to inaccurate results.

Sulfo-Cy3, with its excitation maximum around 550 nm and emission maximum around 570 nm, occupies a distinct spectral region in the orange-red part of the visible spectrum. alfa-chemistry.com This makes it a valuable component in multicolor imaging setups. For successful multiplexing, it is crucial to select dyes with well-separated emission spectra.

A common partner for Cy3 in two-color experiments is a dye that emits in the far-red or near-infrared region, such as Cy5. The significant separation between the emission maxima of Cy3 (around 570 nm) and Cy5 (around 670 nm) allows for their signals to be distinguished with standard filter sets. researchgate.net This dye pair has been a workhorse in techniques like DNA microarrays for gene expression analysis. researchgate.net

The Alexa Fluor dye series offers a wide range of spectrally distinct fluorophores that can be combined with Sulfo-Cy3. For example, Alexa Fluor 488 (green emission), Sulfo-Cy3 (orange-red emission), and Alexa Fluor 647 (far-red emission) would constitute a well-separated three-color panel for fluorescence microscopy. axispharm.com

The development of spectral imaging and linear unmixing algorithms has further expanded the possibilities for multiplexing, even with dyes that have some degree of spectral overlap. plos.org These techniques acquire the entire emission spectrum at each pixel of an image and then use computational methods to separate the contributions of each individual fluorophore. This allows for the use of a larger number of dyes than would be possible with traditional filter-based imaging.

The following table illustrates a potential combination of dyes for multiplexed imaging, highlighting the spectral separation with Sulfo-Cy3.

DyeExcitation Max (nm)Emission Max (nm)Color
Alexa Fluor 488~495~519Green
Sulfo-Cy3 ~550 ~570 Orange-Red
Alexa Fluor 647~650~668Far-Red

Data is approximate and can vary slightly depending on the specific dye conjugate and environment.

When planning a multiplexed experiment, it is essential to consult the excitation and emission spectra of the chosen dyes to predict potential overlap. Online spectral viewers and fluorescence signaling pathway analysis tools can be invaluable resources for this purpose. Careful selection of fluorophores, combined with appropriate instrumentation and data analysis techniques, is key to achieving high-quality, unambiguous results in multiplexed labeling studies.

Assessment of Background Fluorescence and Non-Specific Interactions in Complex Biological Samples

A major challenge in fluorescence imaging is achieving a high signal-to-noise ratio, where the specific signal from the labeled target is clearly distinguishable from background fluorescence and non-specific binding of the dye. Sulfo-Cy3 maleimide, due to its chemical properties, offers certain advantages in this regard, but careful experimental design is still necessary to minimize these issues.

Background fluorescence can originate from several sources, including autofluorescence from cellular components (e.g., mitochondria and lysosomes) and non-specific binding of the fluorescent probe to cellular structures or surfaces other than the intended target. The sulfonate groups of Sulfo-Cy3 impart a net negative charge and increased hydrophilicity to the dye molecule. lumiprobe.com This increased water solubility helps to prevent the aggregation of the dye, which can be a source of non-specific staining. Furthermore, hydrophilic dyes are generally less prone to non-specific hydrophobic interactions with cellular components compared to their more hydrophobic counterparts.

The maleimide functional group provides for covalent attachment to thiol groups, which are relatively less abundant in proteins than primary amines. This specificity can help to reduce non-specific labeling compared to amine-reactive dyes, which can react with numerous lysine (B10760008) residues on the surface of many proteins. However, non-specific labeling can still occur, particularly at higher dye concentrations or non-optimal pH conditions. For instance, at a pH above 8.0, maleimides can exhibit some reactivity towards primary amines, potentially leading to off-target labeling. nih.gov

In complex biological samples, such as cell lysates or tissue sections, the presence of numerous proteins and other biomolecules increases the potential for non-specific interactions. Strategies to reduce background fluorescence and non-specific binding include:

Blocking: Pre-incubating the sample with a protein solution, such as bovine serum albumin (BSA), can block non-specific binding sites.

Washing: Thorough washing steps after the labeling reaction are crucial to remove any unbound or loosely bound dye molecules.

Optimizing dye concentration: Using the lowest effective concentration of the dye can minimize non-specific binding.

Controlling pH: Maintaining the pH of the labeling reaction within the optimal range for maleimide-thiol chemistry (typically pH 6.5-7.5) can enhance specificity.

Recent research has also highlighted innovative approaches to improve the signal-to-noise ratio. For example, the "MemGraft" probes, which utilize a lipid-directed covalent labeling strategy, have been shown to provide superior plasma membrane staining with lower background compared to conventional dyes. biorxiv.org This suggests that designing probes with enhanced targeting mechanisms can be a powerful way to overcome the challenges of non-specific interactions.

By understanding the properties of Sulfo-Cy3 maleimide and implementing appropriate experimental controls and optimization strategies, researchers can effectively minimize background fluorescence and non-specific binding, leading to clearer and more reliable data in their imaging experiments.

Addressing Challenges and Limitations in Sulfo-Cy3 Maleimide (Potassium) Research Applications

While Sulfo-Cy3 maleimide is a powerful and versatile fluorescent probe, it is not without its challenges and limitations. A comprehensive understanding of these potential issues is essential for robust experimental design and accurate data interpretation. The primary concerns associated with the use of Sulfo-Cy3 maleimide, and indeed many other fluorescent dyes, include the potential for labeling-induced perturbations, photobleaching, and phototoxicity.

The covalent attachment of any extrinsic molecule, including a fluorophore, to a protein has the potential to alter the protein's structure, function, or interactions. The size and charge of the Sulfo-Cy3 molecule could, in some cases, interfere with the biological activity of the labeled protein. This is a particularly important consideration in studies of protein dynamics, protein-protein interactions, and enzyme kinetics.

Furthermore, the maleimide chemistry, while specific for thiols, is not entirely without potential side reactions. At pH values above the recommended range of 6.5-7.5, maleimides can react with primary amines, leading to non-specific labeling. nih.gov Additionally, the stability of the thioether bond formed between the maleimide and the thiol can be a concern in some applications, as it can undergo exchange reactions with other free thiols.

Photobleaching, the irreversible destruction of the fluorophore upon exposure to light, is an inherent limitation of all fluorescent dyes. While cyanine dyes like Sulfo-Cy3 are generally more photostable than older dyes, they can still photobleach during prolonged or intense imaging sessions. researchgate.net This can lead to a loss of signal over time, making quantitative analysis challenging.

Closely related to photobleaching is phototoxicity. The process of fluorescence excitation can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and induce stress or cell death. nih.gov This is a critical issue in live-cell imaging, as phototoxic effects can compromise the physiological relevance of the observations.

Addressing these challenges requires careful experimental planning and the implementation of appropriate control experiments. For instance, to assess the impact of labeling on protein function, it is advisable to perform functional assays on the labeled protein and compare its activity to that of the unlabeled protein. To mitigate photobleaching and phototoxicity, researchers should use the lowest possible excitation light intensity and exposure times, and consider the use of antifade reagents or oxygen scavenging systems. nih.gov

Strategies for Reducing Artifacts from Labeling-Induced Perturbations

The act of attaching a fluorescent label to a biomolecule, while essential for visualization, can sometimes introduce artifacts by altering the molecule's natural behavior. These labeling-induced perturbations can range from minor conformational changes to significant disruptions of function or interactions. Therefore, it is crucial for researchers to be aware of these potential issues and to employ strategies to minimize and control for them.

One of the primary strategies to reduce labeling-induced artifacts is to carefully consider the labeling site . The maleimide functional group of Sulfo-Cy3 targets cysteine residues. If a protein's active site or a critical protein-protein interaction interface contains a cysteine, labeling at that position could directly interfere with its function. If the protein's structure is known, it is advisable to choose a labeling site that is distant from any functional domains. If the structure is not known, or if there are no suitable surface-exposed cysteines, site-directed mutagenesis can be used to introduce a cysteine at a location presumed to be non-disruptive.

The size and properties of the dye itself can also be a factor. While Sulfo-Cy3 is a relatively small molecule, its presence can still cause steric hindrance or alter the local electrostatic environment. Comparing the effects of different dyes with varying sizes and charges can help to assess the impact of the label.

Functional assays are essential control experiments to validate the integrity of the labeled biomolecule. For example, if an enzyme is labeled, its kinetic parameters (Kₘ and kcat) should be measured and compared to the unlabeled enzyme. If a protein involved in binding is labeled, its binding affinity for its partner should be determined. Any significant changes in these functional parameters would indicate a labeling-induced perturbation.

Another important consideration is the degree of labeling (DOL) , which is the average number of dye molecules per protein molecule. A high DOL can increase the likelihood of perturbations. It is generally recommended to aim for a low DOL (e.g., 1-2 dyes per protein) to minimize the impact of the label, unless the experimental design specifically requires a higher labeling density.

Finally, it is good practice to use multiple labeling strategies or to compare the results obtained with a fluorescently labeled protein to those obtained with a label-free method, if available. This can help to confirm that the observed phenomena are not simply artifacts of the labeling process. By employing these strategies, researchers can increase their confidence that their fluorescence imaging data accurately reflects the underlying biological processes.

Mitigation of Photobleaching and Phototoxicity in Extended Imaging Sessions

Extended live-cell imaging and time-lapse microscopy are powerful techniques for studying dynamic cellular processes. However, these methods are particularly susceptible to the detrimental effects of photobleaching and phototoxicity. Photobleaching leads to a gradual loss of fluorescent signal, which can compromise the quantitative accuracy of the data. Phototoxicity, the light-induced damage to cells, can alter normal cellular physiology and even lead to cell death, rendering the experimental observations irrelevant.

Several strategies can be employed to mitigate these effects when using Sulfo-Cy3 maleimide and other fluorescent dyes:

Optimize Illumination Conditions: The most straightforward approach is to minimize the exposure of the sample to excitation light. This can be achieved by:

Using the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio.

Keeping exposure times as short as possible.

Reducing the frequency of image acquisition in time-lapse experiments.

Confining illumination to the focal plane of interest, as is done in confocal and light-sheet microscopy. nih.gov

Use of Antifade Reagents and Oxygen Scavengers: Photobleaching and phototoxicity are often mediated by reactive oxygen species (ROS) that are generated during the fluorescence excitation process. nih.gov Antifade reagents are commercially available mounting media or additives that contain chemicals that quench these ROS. Oxygen scavenging systems, such as those based on glucose oxidase and catalase, can be used to reduce the concentration of molecular oxygen in the imaging medium, thereby limiting the production of ROS. nih.gov However, it is important to note that some cells may not tolerate the resulting hypoxic or anoxic conditions. nih.gov

Choice of Fluorophore: While Sulfo-Cy3 is a relatively photostable dye, some applications may benefit from the use of even more robust fluorophores. interchim.fr Certain dye families have been specifically engineered for enhanced photostability. When extreme photostability is required, it may be worth considering these alternative probes.

By combining these strategies, researchers can significantly extend the duration of their imaging experiments while maintaining cell health and the integrity of the fluorescent signal. This is crucial for obtaining reliable and biologically meaningful data from live-cell imaging studies.

Research Findings

The unique properties of Sulfo-Cy3 maleimide (B117702) have facilitated numerous research discoveries. Its use in fluorescence microscopy, for example, allows for the visualization of labeled proteins within cells. In a study comparing the conjugation efficiency of a maleimide-functionalized dye to different viral capsids, it was demonstrated that the accessibility of cysteine residues is a critical factor for successful labeling. researchgate.net This highlights the importance of protein structure in bioconjugation reactions. Furthermore, the ability to specifically label thiols has been instrumental in developing dual-labeling strategies, where different functional groups on a protein are tagged with distinct fluorescent probes. researchgate.net

Q & A

Q. What are the optimal reaction conditions for labeling cysteine-containing proteins with Sulfo-Cy3 maleimide?

Sulfo-Cy3 maleimide reacts selectively with free thiol (-SH) groups under mildly basic to neutral pH (6.5–8.0). A typical protocol involves:

  • Buffer : 10 mM phosphate buffer (pH 6.5–7.4) or PBS.
  • Temperature : Room temperature or 4°C for sensitive proteins.
  • Reaction Time : 1–2 hours in the dark to prevent photobleaching .
  • Molar Ratio : A 5- to 10-fold excess of dye to protein ensures efficient labeling. Excess dye is removed using size-exclusion chromatography (e.g., PD10 columns) or dialysis .

Q. How do the spectral properties of Sulfo-Cy3 maleimide influence experimental design?

Sulfo-Cy3 maleimide has an excitation maximum at ~550 nm and emission at ~570 nm, making it compatible with green/red filter sets in fluorescence microscopy. Its water solubility (due to sulfonate groups) reduces aggregation in aqueous solutions, which is critical for live-cell imaging . Researchers should verify instrument compatibility (e.g., flow cytometer lasers, microscope light sources) to avoid spectral overlap with other dyes in multiplex experiments .

Advanced Research Questions

Q. How can labeling efficiency be quantified and optimized for low-abundance proteins?

Labeling efficiency depends on cysteine accessibility, protein concentration, and reaction time. To optimize:

  • Quantification : Measure the dye-to-protein ratio (D/P) using absorbance (Cy3: ε₅₅₀ ≈ 150,000 M⁻¹cm⁻¹; protein: ε₂₈₀ with correction for dye contribution) .
  • Low-Abundance Targets : Increase dye concentration (up to 20-fold molar excess) and extend reaction time (4–6 hours at 4°C). Use reducing agents (e.g., TCEP) to regenerate free thiols if disulfide bonds form .
  • Validation : Confirm labeling via SDS-PAGE with in-gel fluorescence imaging or mass spectrometry .

Q. What strategies minimize non-specific binding or off-target labeling?

  • Blocking Free Thiols : Pre-treat samples with iodoacetamide or N-ethylmaleimide to block non-target cysteines .
  • Purification : Use sequential PD10 columns or dialysis to remove unreacted dye, which can bind non-specifically to amine groups .
  • Competitive Inhibition : Add low-molecular-weight thiols (e.g., β-mercaptoethanol) during labeling to compete for non-specific binding .

Q. How does Sulfo-Cy3 maleimide compare to Sulfo-Cy5 maleimide in multiplexed imaging?

  • Spectral Separation : Sulfo-Cy3 (Em: ~570 nm) and Sulfo-Cy5 (Em: ~670 nm) enable dual-channel detection with minimal overlap. Use Cy3 for green/red channels and Cy5 for far-red/NIR channels .
  • Photostability : Cy3 is more photostable than Cy5 under prolonged illumination, making it preferable for time-lapse imaging.
  • Tissue Penetration : Cy5’s near-infrared emission is superior for deep-tissue imaging, while Cy3 is ideal for surface-level or fixed samples .

Q. What are the critical factors in conjugating Sulfo-Cy3 maleimide to nanoparticles or synthetic polymers?

  • Surface Chemistry : Maleimide reacts with thiolated ligands on nanoparticles (e.g., AuNPs with cysteine-terminated PEG). Ensure proper ligand density to avoid quenching .
  • Stoichiometry : For quantum dot (QD) conjugates, a 1:1 dye-to-QD ratio prevents overcrowding and self-quenching .
  • Characterization : Use dynamic light scattering (DLS) and fluorescence correlation spectroscopy (FCS) to verify conjugation efficiency and colloidal stability .

Methodological Troubleshooting

Q. How to resolve inconsistent fluorescence signals in labeled samples?

  • Check Dye Integrity : Perform UV-Vis spectroscopy to confirm dye purity (peaks at ~550 nm and ~280 nm indicate intact Cy3 and protein, respectively) .
  • Protein Denaturation : Ensure labeling occurs under native conditions if protein folding is critical for function.
  • Environmental Quenchers : Avoid heavy metal ions or reactive oxygen species in buffers, which can quench Cy3 fluorescence .

Q. What purification methods ensure high-quality labeled protein for structural studies?

  • Size-Exclusion Chromatography : Removes aggregates and unreacted dye while preserving monodispersity .
  • HPLC : Reverse-phase HPLC with a C18 column separates labeled protein from contaminants .
  • Activity Assays : Post-purification, validate protein function (e.g., enzymatic activity, ligand binding) to confirm labeling does not disrupt structure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.